molecular formula C8H17NO3 B6615981 ethyl 2-amino-5-methoxypentanoate CAS No. 1343056-65-4

ethyl 2-amino-5-methoxypentanoate

Cat. No.: B6615981
CAS No.: 1343056-65-4
M. Wt: 175.23 g/mol
InChI Key: FQLJHGZPCAOBKT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxypentanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a methoxy group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methoxypentanoate typically involves the esterification of 2-amino-5-methoxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-5-methoxypentanoic acid+ethanolacid catalystethyl 2-amino-5-methoxypentanoate+water\text{2-amino-5-methoxypentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-methoxypentanoic acid+ethanolacid catalyst​ethyl 2-amino-5-methoxypentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxypentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-5-methoxypentanoate.

    Reduction: Formation of 2-amino-5-methoxypentanol.

    Substitution: Formation of ethyl 2-amino-5-substituted-pentanoate derivatives.

Scientific Research Applications

Ethyl 2-amino-5-methoxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-amino-5-methoxypentanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methoxypentanoate
  • Ethyl 2-amino-5-ethoxypentanoate
  • Ethyl 2-amino-5-methoxyhexanoate

Uniqueness

Ethyl 2-amino-5-methoxypentanoate is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-5-methoxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-12-8(10)7(9)5-4-6-11-2/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJHGZPCAOBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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